1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound that features a unique combination of furan, thiadiazole, piperidine, and phenoxyethanone moieties
Preparation Methods
The synthesis of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan and thiadiazole rings, followed by their integration into the piperidine and phenoxyethanone framework.
Formation of Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Integration into Piperidine Framework: The piperidine ring can be introduced via nucleophilic substitution reactions, where the furan-thiadiazole intermediate reacts with piperidine derivatives.
Final Assembly: The final step involves the coupling of the piperidine-thiadiazole intermediate with phenoxyethanone under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to thiadiazoline using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or sulfonates to introduce different functional groups.
Coupling Reactions: The phenoxyethanone moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for ring formation, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The furan and thiadiazole rings are known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity, while the phenoxyethanone moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:
Furan-2-yl (phenyl)methanone Derivatives: These compounds share the furan moiety and exhibit similar biological activities but differ in their overall structure and specific applications.
Thiazolidin-4-one Derivatives: These compounds contain a thiadiazole ring and are known for their anticancer properties.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are widely studied for their diverse biological activities.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a broad range of chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(13-25-15-5-2-1-3-6-15)22-10-8-14(9-11-22)18-20-21-19(26-18)16-7-4-12-24-16/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXDKWBCSBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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